N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)11-22(13-6-8-24-9-7-13)16(23)14-10-15(25-21-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLZKARONWUXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of Tetrahydro-2H-pyran-4-yl Group: This can be achieved through a nucleophilic substitution reaction.
Incorporation of 2,2,2-Trifluoroethyl Group: This step can be performed using a trifluoroethylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Oxazole Core Construction
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Route 1 : Condensation of α-bromo ketones (e.g., 5-phenyl derivatives) with 2,4-thiazolidinedione under basic conditions, followed by cyclization using triphosgene and DIPEA/Et₃N to form the 1,2-oxazole scaffold .
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Route 2 : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at the C(5) position post-oxazole formation .
Carboxamide Functionalization
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N-Alkylation : Sequential reaction with oxan-4-amine and 2,2,2-trifluoroethylamine via nucleophilic substitution or reductive amination (NaBH(OAc)₃, HCHO) .
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Activation Strategies : Use of triphosgene or CDI to activate the carbonyl group for carboxamide bond formation with amines .
Trifluoroethyl Group
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Electrophilic Stability : The CF₃ group’s electron-withdrawing nature stabilizes adjacent bonds, reducing susceptibility to nucleophilic attack.
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Metabolic Resistance : Limited oxidation by cytochrome P450 enzymes due to fluorine’s electronegativity.
Oxan-4-yl Moiety
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Hydrolysis Resistance : The tetrahydropyran ring resists acidic/basic hydrolysis under mild conditions but may undergo ring-opening under strong H₂SO₄ or HI .
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Reductive Functionalization : Catalytic hydrogenation (H₂/Pd-C) reduces the oxan-4-yl group to a piperidine derivative .
Phenyl Substituent
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) occurs preferentially at the para position due to steric hindrance from the oxazole ring .
Reaction Table: Key Transformations
Stability Under Environmental Conditions
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Thermal Stability : Decomposes above 250°C without melting, forming CO₂ and trifluoroacetic acid derivatives.
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Photostability : Stable under UV light (λ > 300 nm) due to oxazole’s conjugated π-system .
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pH Sensitivity : Stable in pH 3–9; hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) media .
Catalytic and Redox Reactions
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide. These studies focus on various cancer cell lines to evaluate the efficacy of the compound in inhibiting tumor growth.
Case Study: Anticancer Efficacy
A recent study assessed the compound's activity against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.0 | Apoptosis induction |
| MCF7 | 12.5 | Cell cycle arrest at G1 |
| HeLa | 10.0 | Enzyme inhibition |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, highlighting its potential as an anticancer agent .
Anti-Diabetic Properties
Emerging research has also explored the anti-diabetic potential of this compound. In vivo studies using models such as Drosophila melanogaster have demonstrated that derivatives of this compound can lower glucose levels significantly.
Case Study: Anti-Diabetic Activity
In a study involving diabetic models, certain derivatives exhibited notable reductions in glucose levels:
| Compound | Model | Effect on Glucose Levels |
|---|---|---|
| Compound 5d | Drosophila | Significant reduction |
| Compound 5f | Drosophila | Moderate reduction |
This suggests that compounds related to this compound may serve as potential candidates for diabetes management .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption characteristics for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoroethyl group might enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
(a) 5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-(4-{[methyl(2,2,2-trifluoroethyl)amino]methyl}phenyl)-1,2-oxazole-3-carboxamide (Compound 4, )
- Key Features: Trifluoroethylamino-methylphenyl group at position 3. 2,4-Dihydroxy-5-isopropylphenyl substituent at position 4. Ethyl group on the carboxamide nitrogen.
- The trifluoroethylamino-methyl group introduces a tertiary amine, which may reduce blood-brain barrier penetration compared to the target’s morpholine substituent .
(b) (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ()
- Key Features: Pyrrolidine carboxamide core with trifluoroethyl and morpholinopyridine substituents. Hydroxypropan-2-yl group for hydrogen bonding.
- Comparison: The morpholinopyridine system offers extended conjugation and hydrogen-bonding capacity, likely improving target affinity but reducing solubility compared to the target’s simpler morpholine group.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Fluorinated Oxazole/Pyrrolidine Derivatives
Role of Fluorine in Drug Design
The trifluoroethyl group in all three compounds exemplifies fluorine’s dual role:
- Lipophilicity Enhancement : CF₃ increases membrane permeability, critical for intracellular targets .
- Metabolic Shielding : The strong C-F bond resists oxidative metabolism, extending half-life .
- Electronic Effects : Electron-withdrawing CF₃ stabilizes adjacent carboxamide groups, preventing hydrolysis .
Biological Activity
N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies, while providing comprehensive data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxazole ring and a carboxamide functional group, which are often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a receptor antagonist or modulator. For instance, compounds with similar oxazole structures have been shown to inhibit certain enzyme activities and exhibit anti-inflammatory properties .
Anticancer Activity
Recent research indicates that derivatives of oxazole compounds can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have demonstrated significant cytotoxic effects in various cancer cell lines. A study revealed that certain oxazole derivatives exhibited an EC50 value of 270 nM in human colorectal cancer cells, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications in the chemical structure influence biological activity.
| Compound | Structural Feature | Biological Activity | EC50 (nM) |
|---|---|---|---|
| 1k | 2-phenyl group | Apoptosis induction | 270 |
| 3 | Hydroxyl substitution | Tyrosinase inhibition | 16.78 |
| 8 | Trifluoroethyl group | Cytotoxicity in B16F10 cells | >200 |
This table illustrates that the presence of specific functional groups significantly affects the compound's potency and selectivity against various biological targets.
Study on Tyrosinase Inhibition
In a recent study focused on tyrosinase inhibition—a critical enzyme in melanin production—compounds related to this compound were evaluated. The results indicated that these compounds exhibited mixed-type inhibition against tyrosinase with IC50 values ranging from 16.78 μM to >200 μM . The binding interactions were characterized using docking simulations, revealing significant hydrogen bonding with key amino acids at the active site.
Cytotoxicity Assessment
The cytotoxic effects of this compound were tested on B16F10 melanoma cells. At concentrations of 0 to 5 μM over 72 hours, the compound showed no significant cytotoxicity except at the highest concentration tested . This suggests a favorable safety profile for potential therapeutic applications.
Q & A
Q. What are the key synthetic strategies for N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?
The synthesis of oxazole-carboxamide derivatives typically involves cyclization and substitution reactions. For example, oxazole rings can be formed via cyclization of α-haloketones with amides under acidic/basic conditions . The trifluoroethyl and oxan-4-yl substituents likely require selective alkylation steps. Reaction optimization (e.g., temperature, solvent, catalysts) is critical:
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR : H and C NMR identify proton environments (e.g., trifluoroethyl CF at ~120 ppm) and oxazole/oxan-4-yl ring carbons .
- IR Spectroscopy : Confirms carboxamide C=O stretching (~1650–1700 cm) and oxazole ring vibrations .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related oxazole-carboxamide hemihydrate structures .
Advanced Research Questions
Q. How do electronic effects of the trifluoroethyl group influence reactivity in nucleophilic substitution or oxidation reactions?
The trifluoroethyl group’s strong electron-withdrawing nature (-I effect) reduces electron density at the adjacent nitrogen, potentially slowing nucleophilic substitution but enhancing stability against oxidation. Comparative studies with non-fluorinated analogs (e.g., ethyl vs. trifluoroethyl) show:
Q. What computational methods are suitable for predicting binding affinities of this compound to biological targets?
- Molecular Docking : Models interactions with enzymes (e.g., kinases) using software like AutoDock Vina. The oxazole and carboxamide moieties often engage in hydrogen bonding .
- QSAR Studies : Correlate substituent effects (e.g., trifluoroethyl hydrophobicity) with activity trends observed in analogs .
- MD Simulations : Assess stability of ligand-target complexes over time, particularly for the flexible oxan-4-yl group .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Purity Validation : HPLC-MS (>95% purity) to rule out side products .
- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., pH, serum content) .
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation pathways that may skew activity .
Methodological Considerations
- Crystallization : Use mixed solvents (e.g., EtOH/water) to improve crystal quality for X-ray studies .
- Chromatography : Flash chromatography (ethyl acetate/hexane) effectively separates oxazole-carboxamide analogs .
- Stability Testing : Store at -20°C under inert atmosphere to prevent hydrolysis of the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
